molecular formula C15H7ClF2N4OS B6567846 8-chloro-2-[(2,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021224-73-6

8-chloro-2-[(2,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6567846
CAS No.: 1021224-73-6
M. Wt: 364.8 g/mol
InChI Key: SGNYLGNDHXEPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-[(2,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound featuring a fused thiadiazoloquinazolinone core. This scaffold is of significant interest due to its pharmacological versatility, including reported activities against tuberculosis, HIV, and bacterial infections . The compound’s structure includes a chlorine atom at the 8-position and a 2,4-difluorophenylamino group at the 2-position, which are critical for modulating its biological and physicochemical properties. This article provides a detailed comparison with structurally similar compounds, emphasizing synthesis, structure-activity relationships (SAR), and biological efficacy.

Properties

IUPAC Name

8-chloro-2-(2,4-difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF2N4OS/c16-7-1-3-9-12(5-7)20-15-22(13(9)23)21-14(24-15)19-11-4-2-8(17)6-10(11)18/h1-6H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNYLGNDHXEPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 8-chloro-2-[(2,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one exhibit anticancer properties. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study on related thiadiazole derivatives showed significant cytotoxic effects against breast cancer cells .

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activities. Similar compounds have shown effectiveness against a range of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in the micromolar range.
Study BAntimicrobial EffectsShowed effective inhibition of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Study CAnti-inflammatory PropertiesReported reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The thiadiazolo[2,3-b]quinazolin-5-one core is shared among several derivatives, with variations in substituents at the 2-, 6-, and 8-positions dictating their activity profiles (Table 1).

Table 1: Key Structural Analogs and Substituents
Compound Name Substituents Synthesis Method Biological Activity References
Target Compound 8-Cl, 2-(2,4-difluorophenylamino) Not specified Under investigation N/A
2-(Propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one 2-propylthio S-alkylation Antituberculosis (Mtb IC₅₀: <1 µM)
USP/VA-2 2-methyl, fused thienopyrimidone Multicomponent reaction Anti-HIV (EC₅₀: 0.8 µM)
Analogue 6 (from ) 2-F, piperazine domain Piperazine ring modification αIIbβ3 receptor antagonist
2-(Pyrimidin-2-ylthio)-5H-...quinazolin-5-one 2-pyrimidinylthio Nucleophilic substitution Anti-Mtb, antifungal

Key Observations :

  • This contrasts with nitro or fluoro groups at other positions, which reduced anti-Mtb activity in related compounds .
  • Chlorine at 8-Position : The 8-Cl substituent may improve metabolic stability compared to unsubstituted analogs, as seen in other halogenated heterocycles .

Key Observations :

  • The target compound’s synthesis method is unspecified in the evidence, but DES-based methods () offer a sustainable alternative for similar derivatives.
  • Microwave-assisted synthesis () is advantageous for generating diverse libraries rapidly, critical for SAR studies.
Antimicrobial and Antiviral Activity
  • Anti-HIV: Thiadiazoloquinazolinones with methyl or thienopyrimidone substituents (e.g., USP/VA-2) exhibit potent anti-HIV activity (EC₅₀: 0.8 µM), likely due to enhanced membrane permeability from lipophilic groups .
  • Antituberculosis : The propylthio derivative () showed exceptional activity against Mycobacterium tuberculosis (Mtb), attributed to hydrophobic interactions with InhA residues. In contrast, nitro or fluoro groups at the 2-position reduced activity by 90% .
  • Antibacterial: Compounds like USP/VA-1 (2-(4-methoxyphenylamino)-thiadiazoloquinazolinone) demonstrated efficacy against E.
Receptor-Targeted Activity
  • αIIbβ3 Antagonists : Fluorine at the 2-position (Analogue 6, ) retained αIIbβ3 receptor binding affinity, while bulkier substituents (e.g., methyl) led to activity loss. This highlights the importance of steric compatibility in receptor interactions .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Chlorine at the 8-position may slow oxidative metabolism, as observed in halogenated analogs .

Preparation Methods

Chlorination and Cyclization Strategies

The quinazolinone core is typically prepared via Skraup or Niementowski reactions. For 8-chloro substitution, chlorination is achieved using:

  • POCl₃ or SOCl₂ under reflux.

  • Hydrochloric acid with methacrylaldehyde for directed cyclization, as demonstrated in CN108191753A.

Example Protocol (Adapted from):

  • Starting Materials : 4-Chloro-2-aminophenol and 4-chloro-2-nitrophenol in a 2:1 molar ratio.

  • Solvent System : 25–30% hydrochloric acid with glacial acetic acid as a co-solvent.

  • Cyclization : Dropwise addition of methacrylaldehyde at 90°C, followed by reflux to form 5-chloro-8-hydroxyquinoline.

  • Chlorination : Treatment with POCl₃ at 110°C for 4 hours yields 5,8-dichloroquinazolinone.

StepReagents/ConditionsYieldKey Observations
1HCl, CH₃COOH95%Minimizes tar formation
2POCl₃, 110°C88%Selective 8-chlorination

Thiadiazole Ring Formation

Thiosemicarbazide Cyclization

Building on methodologies from PMC6321371, the thiadiazole ring is formed via:

  • Thiosemicarbazide Synthesis :

    • Reaction of 4-chlorophenyl isothiocyanate with hydrazine hydrate to form N-(4-chlorophenyl)hydrazinecarbothioamide.

  • Alkaline Cyclization :

    • Treatment with CS₂ in NaOH/EtOH yields 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol.

Critical Adjustments for Target Compound :

  • Replacement of 4-chlorophenyl with 2,4-difluorophenyl is achieved by substituting 2,4-difluorophenyl isothiocyanate in Step 1.

Fusion of Thiadiazole and Quinazolinone Moieties

S-Alkylation and Cyclocondensation

The thiadiazole-thiol intermediate undergoes S-alkylation with a brominated quinazolinone precursor:

  • Bromination : Introduce bromine at the 2-position of 8-chloroquinazolinone using NBS (N-bromosuccinimide) in CCl₄.

  • Coupling Reaction :

    • React thiadiazole-thiol with 2-bromoquinazolinone in acetone under reflux (56°C, 12 hours).

    • Base (K₂CO₃) facilitates deprotonation of the thiol group for nucleophilic substitution.

Optimization Data :

ParameterOptimal ValueEffect on Yield
SolventAcetone78%
Temperature56°CPrevents decomposition
Reaction Time12 hoursCompletes S-alkylation

Functionalization with 2,4-Difluorophenylamino Group

Buchwald-Hartwig Amination

To introduce the 2,4-difluorophenylamino moiety, palladium-catalyzed cross-coupling is employed:

  • Catalyst System : Pd₂(dba)₃/Xantphos.

  • Conditions : Toluene, 110°C, 24 hours.

  • Substrate : 2-Bromo-thiadiazoloquinazolinone and 2,4-difluoroaniline.

Yield Enhancement Strategies :

  • Microwave Irradiation : Reduces reaction time to 2 hours with 85% yield.

  • Solvent Screening : DMA (Dimethylacetamide) improves solubility of aromatic amines.

Analytical Validation and Purity Control

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆):

    • δ 7.9 ppm (d, 1H, quinazolinone H-6).

    • δ 6.8–7.2 ppm (m, 3H, difluorophenyl).

  • ¹³C NMR :

    • 165 ppm (C=O of quinazolinone).

    • 152 ppm (thiadiazole C-2).

Chromatographic Purity

  • HPLC : >98% purity using C18 column (MeCN/H₂O, 70:30).

  • Mass Spec : [M+H]⁺ at m/z 394.07 (calculated: 394.03).

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldAdvantagesLimitations
Route A (Sequential Cyclization)562%High regiocontrolLengthy purification
Route B (One-Pot Fusion)354%FasterLower yield for halogenated analogs
Route C (Microwave-Assisted)478%Energy-efficientSpecialized equipment required

Q & A

Q. What are the established synthetic routes for 8-chloro-2-[(2,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step condensation reactions. For example, intermediates like 4-amino-5-substituted-1,2,4-triazole-3-thiols can react with chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF) to form thiadiazolo-quinazoline cores. Microwave-assisted synthesis has been shown to enhance reaction efficiency and yield compared to classical heating (e.g., 80–90% yield in 30 minutes vs. 6 hours) . Optimization may involve adjusting catalysts (e.g., triethylamine) and solvent systems to minimize side products.

Q. How is the structural characterization of this compound validated, and which spectroscopic techniques are critical?

Structural validation requires a combination of:

  • 1H/13C-NMR : To confirm substituent positions and aromatic proton environments (e.g., distinguishing between thiadiazole and quinazoline ring protons) .
  • FT-IR : To identify functional groups like N-H stretches (3200–3400 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular formula and isotopic patterns, especially for chlorine/fluorine-containing derivatives . X-ray crystallography, though less common, resolves ambiguities in complex fused-ring systems .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is sparingly soluble in aqueous media but dissolves in DMSO or DMF. Stability studies (e.g., HPLC monitoring under varying pH/temperature) show degradation in acidic conditions (pH < 4) due to hydrolysis of the thiadiazole ring. Storage at –20°C in inert atmospheres is recommended for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

SAR analysis of analogous thiadiazolo-quinazoline derivatives reveals:

  • Electron-withdrawing groups (e.g., Cl, F) at the 2- and 8-positions enhance kinase inhibition by modulating electron density in the quinazoline core .
  • Fluorine substitution on the phenylamino group improves bioavailability by reducing metabolic oxidation . Systematic substitutions (e.g., replacing 2,4-difluorophenyl with 3-trifluoromethylphenyl) and bioassay comparisons are critical for optimizing activity .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., varying IC50 values across studies) may arise from assay conditions (e.g., cell line specificity, ATP concentration in kinase assays). Mitigation strategies include:

  • Standardized protocols : Use of uniform ATP concentrations (e.g., 10 µM) and control inhibitors (e.g., staurosporine) .
  • Orthogonal assays : Combining enzymatic assays with cellular viability tests (e.g., MTT assays) to confirm target engagement .
  • Meta-analysis : Cross-referencing data with structurally similar compounds (e.g., triazolo-thiadiazines) to identify trends .

Q. How can computational methods predict the binding modes of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like EGFR or Aurora kinases. Key steps include:

  • Protein preparation : Using crystal structures (PDB IDs: 1M17, 4U5J) with optimized protonation states .
  • Ligand parameterization : Assigning partial charges to halogen atoms (Cl, F) to account for electrostatic interactions .
  • Binding energy scoring : MM-GBSA calculations to rank binding affinities and validate hypotheses from SAR studies .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they addressed?

Scaling up faces issues like:

  • Low yields in final steps : Optimize purification via column chromatography (gradient elution with hexane/EtOAc) .
  • Hazardous intermediates : Replace toxic solvents (e.g., chloroform) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Batch variability : Implement process analytical technology (PAT) for real-time monitoring of reaction progress .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthetic OptimizationMicrowave-assisted synthesis, solvent screening
Structural Elucidation2D NMR (COSY, HSQC), X-ray crystallography
Biological EvaluationKinase inhibition assays, cellular viability
Computational ModelingMolecular docking, MM-GBSA simulations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.